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Nintedanib Demethyl-O-glucuronic Acid -

Nintedanib Demethyl-O-glucuronic Acid

Catalog Number: EVT-15430315
CAS Number:
Molecular Formula: C36H39N5O10
Molecular Weight: 701.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nintedanib Demethyl-O-glucuronic Acid, also known as Nintedanib Metabolite M2, is a significant metabolite derived from the drug Nintedanib. Nintedanib itself is a potent oral small-molecule tyrosine kinase inhibitor primarily used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer. The compound has a molecular formula of C36H39N5O10C_{36}H_{39}N_{5}O_{10} and a molecular weight of approximately 701.72 g/mol, with a CAS number of 1352789-50-4 .

Source and Classification

Nintedanib Demethyl-O-glucuronic Acid is classified as a glucuronide metabolite of Nintedanib, formed through enzymatic processes in the liver. The primary enzymes involved in its metabolism include carboxylesterases and uridine diphosphate-glucuronosyltransferases, which facilitate the hydrolysis and subsequent glucuronidation of Nintedanib .

Synthesis Analysis

Methods and Technical Details

The synthesis of Nintedanib Demethyl-O-glucuronic Acid occurs through metabolic pathways involving the hydrolysis of Nintedanib, followed by glucuronidation. The initial step involves the action of carboxylesterases that cleave the methyl ester group from Nintedanib, yielding the free carboxylic acid form. This intermediate is then conjugated with glucuronic acid through the action of uridine diphosphate-glucuronosyltransferases, resulting in the formation of Nintedanib Demethyl-O-glucuronic Acid .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Nintedanib Demethyl-O-glucuronic Acid are centered around its formation from Nintedanib. The hydrolysis reaction catalyzed by carboxylesterases results in the release of methanol and formation of the corresponding acid. Following this, the conjugation with glucuronic acid involves nucleophilic attack by the hydroxyl group on glucuronic acid at the carbonyl carbon of the carboxylic acid derived from Nintedanib .

Mechanism of Action

Process and Data

Nintedanib itself functions as a triple angiokinase inhibitor targeting key pathways involved in angiogenesis and fibrosis. Its mechanism includes competitive inhibition of various receptor tyrosine kinases, such as platelet-derived growth factor receptors, fibroblast growth factor receptors, and vascular endothelial growth factor receptors. The metabolite Nintedanib Demethyl-O-glucuronic Acid retains some pharmacological activity but primarily serves as a marker for metabolic processing rather than direct therapeutic action .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Light yellow to yellow solid.
  • Melting Point: Greater than 205 °C (decomposes).
  • Solubility: Slightly soluble in dimethyl sulfoxide when heated; slightly soluble in methanol when heated.
  • Boiling Point: Not available.
  • Molecular Weight: 701.72 g/mol.
  • Molecular Formula: C36H39N5O10C_{36}H_{39}N_{5}O_{10} .

These properties indicate that while Nintedanib Demethyl-O-glucuronic Acid is stable at room temperature, it may require specific conditions for solubilization for analytical or therapeutic applications.

Applications

Scientific Uses

Metabolic Pathways and Biotransformation of Nintedanib Demethyl-O-glucuronic Acid

Enzymatic Hydrolysis and Glucuronidation Mechanisms

Role of Esterases in Primary Metabolism of Nintedanib

Nintedanib undergoes extensive hydrolytic cleavage as its primary metabolic pathway, catalyzed predominantly by carboxylesterase 1 (CES1) in human liver microsomes. This reaction generates the free carboxylic acid metabolite BIBF 1202 (demethylated nintedanib). CES1 exhibits high catalytic efficiency for this hydrolysis, with an intrinsic clearance (CLint) of 102.8 ± 18.9 µL/min/mg protein in human liver microsomes [5]. Intestinal esterases show negligible activity, confirming the liver as the exclusive site of hydrolysis [5]. The reaction proceeds via nucleophilic attack on the ester bond, yielding BIBF 1202 as a pharmacologically inactive intermediate essential for subsequent conjugation.

Table 1: Esterase Activity in Nintedanib Hydrolysis

Tissue SourceEnzyme ResponsibleCLint (µL/min/mg protein)Metabolite Formed
Human LiverCES1102.8 ± 18.9BIBF 1202 (free acid)
Human IntestineNot detected0N/A

UGT-Mediated Conjugation: Isoform-Specific Catalysis

BIBF 1202 undergoes glucuronidation to form Nintedanib Demethyl-O-glucuronic Acid (BIBF 1202-G), primarily mediated by UDP-glucuronosyltransferases (UGTs):

  • Hepatic UGT1A1 is the major isoform (CLint: 3.6 ± 0.3 µL/min/mg protein in liver microsomes) [5]. Genetic polymorphisms like UGT1A1*28 reduce activity by ~30% in homozygous carriers, indicating potential variability in metabolite exposure [5].
  • Extrahepatic UGTs 1A7, 1A8, and 1A10 contribute to intestinal metabolism (combined CLint: 1.5 ± 0.06 µL/min/mg protein) [3] [5]. UGT1A8 and 1A10 show higher catalytic efficiency (lower Km) than UGT1A1, though liver remains the primary site of glucuronidation [5].BIBF 1202-G formation occurs via nucleophilic substitution where the glucuronic acid moiety binds to the carboxylate group of BIBF 1202, forming an acyl glucuronide. This metabolite is chemically stable (half-life >10 hours in phosphate buffer), minimizing protein adduct formation [7].

Table 2: UGT Isoform Kinetics for BIBF 1202 Glucuronidation

UGT IsoformTissue LocalizationVmax (pmol/min/mg)Km (µM)Catalytic Efficiency (Vmax/Km)
1A1Liver450 ± 32124 ± 93.63
1A7Intestine/Stomach210 ± 1898 ± 82.14
1A8Intestine380 ± 2785 ± 74.47
1A10Intestine/Stomach320 ± 25110 ± 102.91

Minor CYP450 Contributions: CYP3A4-Dependent Pathways

Cytochrome P450 enzymes play a negligible role (<5% of total clearance) in nintedanib metabolism. CYP3A4 catalyzes N-demethylation to form BIBF 1053, detected in feces at ~3.6% of administered doses [3] [7]. This pathway involves oxidation of the piperazine methyl group, forming an iminium ion intermediate trapped as cyano adducts (m/z 565.2) in vitro [7]. Kinetic studies show CYP3A4 contributes minimally compared to esterase-mediated hydrolysis:

  • Iminium ion formation occurs at low rates (0.15 nmol/min/mg protein) in human liver microsomes [7].
  • Potent CYP3A4 inhibitors (e.g., ketoconazole) reduce BIBF 1053 formation by >80%, confirming CYP3A4 specificity [7].

Comparative Metabolism Across Species and Disease Models

Human-specific metabolic traits complicate extrapolation from preclinical models:

  • CES1 expression is significantly higher in human vs. rodent liver, suggesting humans may generate BIBF 1202 more rapidly [5].
  • UGT1A1 function varies across species; murine models lack homologs of human extrahepatic UGT1A7/8/10, limiting translation of intestinal metabolism data [3] [5].
  • Disease states like hepatic impairment reduce hydrolysis and glucuronidation capacity, but renal dysfunction shows no significant impact on nintedanib metabolite kinetics [1] [3]. No data exists for BIBF 1202-G disposition in pulmonary fibrosis or cancer models.

Impact of Transporters (P-gp) on Metabolite Bioavailability

P-glycoprotein (P-gp) critically influences nintedanib (parent drug) absorption and disposition:

  • Nintedanib is a P-gp substrate with low oral bioavailability (4.7%) due to efflux-mediated intestinal exclusion and first-pass metabolism [1] [3].
  • Potent P-gp inhibitors (e.g., verapamil) increase nintedanib AUC by 60–100%, necessitating dose adjustments [1] [3].
  • BIBF 1202-G transport remains unstudied; however, its high molecular weight (>700 Da) and polarity suggest biliary excretion via MRP2/3 transporters [5]. Renal excretion is minimal (<1%) due to extensive protein binding and glucuronide instability in urine [3] [6].

Properties

Product Name

Nintedanib Demethyl-O-glucuronic Acid

IUPAC Name

(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carbonyl]oxyoxane-2-carboxylic acid

Molecular Formula

C36H39N5O10

Molecular Weight

701.7 g/mol

InChI

InChI=1S/C36H39N5O10/c1-39-14-16-41(17-15-39)19-26(42)40(2)23-11-9-22(10-12-23)37-28(20-6-4-3-5-7-20)27-24-13-8-21(18-25(24)38-33(27)46)35(49)51-36-31(45)29(43)30(44)32(50-36)34(47)48/h3-13,18,29-32,36,38,43-46H,14-17,19H2,1-2H3,(H,47,48)/t29-,30-,31+,32-,36+/m1/s1

InChI Key

UVCRIJFWWJYQMK-RWRPUETGSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O

Isomeric SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)O[C@H]6[C@H]([C@@H]([C@H]([C@@H](O6)C(=O)O)O)O)O)O

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